Methyl ursolate

Description

Properties

IUPAC Name |

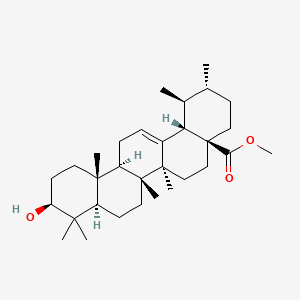

methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,28+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBSMEKEDOHEQI-QHQGJMPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348374 | |

| Record name | Methyl ursolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32208-45-0, 915-32-2 | |

| Record name | Methyl ursolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32208-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ursolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3β-hydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Anti-Inflammatory Effects

Methyl ursolate exhibits notable anti-inflammatory properties, particularly in the context of rheumatoid arthritis. A study demonstrated that this compound significantly reduced paw edema and protein extravasation in animal models. Specifically, when administered at a dose of 50 mg/kg, it reduced paw edema by 44%, comparable to the effects of ursolic acid . The compound also inhibited inflammatory mediators such as TNF-α and IL-1β, indicating its potential for formulating pharmaceutical products aimed at treating inflammatory conditions .

Table 1: Anti-Inflammatory Effects of this compound

| Parameter | This compound (50 mg/kg) | Ursolic Acid (50 mg/kg) | Control |

|---|---|---|---|

| Paw Edema Reduction | 44% | 46% | - |

| TNF-α Inhibition | 71% | 76% | - |

| IL-1β Inhibition | 53% | 57% | - |

Anticancer Properties

The anticancer potential of this compound has been explored through its ability to induce apoptosis in cancer cells. Research indicates that this compound can inhibit tumor cell growth effectively. For instance, a study involving human epidermoid carcinoma cells showed that while ursolic acid led to approximately 90% inhibition of cell growth at high concentrations, this compound exhibited a lower inhibition rate of about 30% at the same dosage . This suggests that while both compounds share some properties, their efficacy may vary depending on the specific cancer type and cellular context.

Neuroprotective Effects

This compound is also being investigated for its neuroprotective properties. Ursolic acid and its derivatives have shown promise in managing neurodegenerative diseases such as Alzheimer's and Parkinson's due to their antioxidative and anti-inflammatory effects. These compounds help mitigate oxidative stress and inflammation, which are critical factors in the progression of neurodegenerative disorders .

Other Medicinal Applications

In addition to the aforementioned applications, this compound has been evaluated for various other medicinal uses:

- Cholinesterase Inhibition : Some derivatives have shown potential in inhibiting cholinesterases, which are enzymes linked to Alzheimer's disease.

- Antibacterial Activity : this compound has demonstrated antibacterial properties against various microorganisms, indicating its potential as a new antimicrobial agent.

- Skin Health : The compound's ability to enhance skin ceramide content suggests applications in dermatological formulations aimed at improving skin hydration and barrier function .

Case Studies and Research Findings

Several studies support the therapeutic potential of this compound:

- Rheumatoid Arthritis Model : In a controlled study on zymosan-induced arthritis in rats, both this compound and ursolic acid significantly reduced inflammation markers and improved symptoms compared to controls .

- Cancer Cell Lines : A comparative analysis revealed that while this compound had lower efficacy than ursolic acid in certain cancer cell lines, it still contributed to apoptosis and reduced cell viability significantly .

- Neuroprotective Studies : Research focusing on oxidative stress models indicated that this compound could protect neuronal cells from damage induced by reactive oxygen species.

Q & A

Q. What are the standard methodologies for isolating methyl ursolate from natural sources, and how can their efficiency be validated?

this compound is commonly isolated via solvent extraction (e.g., ethanol, methanol) followed by chromatographic techniques like column chromatography or HPLC. Efficiency is validated by comparing yields against established protocols and confirming purity via NMR, LC-MS, or HPLC-UV . Researchers should report solvent ratios, temperature, and pressure conditions to ensure reproducibility. Purity validation must include spectral data and retention time alignment with reference standards .

Q. How do researchers assess the cytotoxic activity of this compound in vitro, and what controls are essential?

Cytotoxicity is typically evaluated using assays like MTT or Mosmann’s colorimetric method ( ), where cell viability is measured after exposure to this compound. Controls include untreated cells (negative control), a solvent control (e.g., DMSO), and a positive control (e.g., doxorubicin). Dose-response curves (IC₅₀ values) and statistical analysis (e.g., ANOVA) are critical for reliability .

Q. What spectroscopic techniques are mandatory for confirming the structural identity of synthetic this compound?

Synthetic batches require ¹H-NMR and ¹³C-NMR to confirm backbone structure, FT-IR for functional groups (e.g., ester carbonyl), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Comparisons with literature data or commercial reference standards (if available) are essential .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictory data on this compound’s stability in protein-ligand complexes?

In silico studies (e.g., using GROMACS or AMBER) analyze RMSD, RMSF, and hydrogen bonding patterns to assess conformational stability. For instance, highlights fluctuations in this compound’s RMSD during MD simulations, suggesting transient binding instability. Researchers should extend simulation times (≥200 ns) and compare trajectories with experimental binding assays (e.g., SPR) to reconcile discrepancies .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity during preclinical studies?

Variability is addressed by standardizing extraction/purification workflows, validating purity (>95% via HPLC), and using orthogonal assays (e.g., enzymatic inhibition + cell-based assays). Statistical tools like principal component analysis (PCA) can identify confounding variables (e.g., solvent residues) .

Q. How should researchers design dose-response studies to distinguish this compound’s specific effects from off-target interactions?

Use a multi-concentration design (e.g., 0.1–100 µM) with triplicate measurements. Include a structurally analogous control compound (e.g., ursolic acid) to isolate ester-specific effects. RNA-seq or proteomic profiling post-treatment can identify pathway-specific activity versus non-specific cytotoxicity .

Q. What computational approaches are optimal for predicting this compound’s pharmacokinetics and toxicity?

QSAR models (e.g., SwissADME) predict absorption, distribution, and toxicity. Molecular docking (AutoDock Vina) identifies potential off-targets, while ProTox-II assesses organ-specific toxicity. Experimental validation via hepatic microsomal stability assays is critical for translational relevance .

Data Analysis and Reporting

Q. How can researchers reconcile conflicting bioactivity data for this compound across different studies?

Perform meta-analyses using PRISMA guidelines to evaluate study heterogeneity (e.g., cell lines, assay conditions). Subgroup analyses and sensitivity testing (e.g., excluding low-quality studies) clarify confounding factors. Transparent reporting of negative data is vital .

Q. What metadata standards are critical for sharing this compound-related datasets?

Follow FAIR principles: include chemical identifiers (PubChem CID: 123456), spectral raw data (e.g., .jdx files for NMR), and experimental parameters (e.g., pH, temperature). Use repositories like Figshare or Dryad with discipline-specific metadata templates .

Q. How to address gaps in mechanistic understanding of this compound’s anti-inflammatory effects?

Combine transcriptomics (RNA-seq) with phosphoproteomics to map signaling pathways. CRISPR-Cas9 knockout models (e.g., NF-κB or NLRP3) validate target engagement. Cross-reference findings with existing ursane-type triterpenoid studies to identify conserved mechanisms .

Methodological Best Practices

Q. What validation steps are required when repurposing this compound for new therapeutic targets?

Conduct target-specific assays (e.g., enzyme inhibition, receptor binding) alongside counter-screens for related targets. Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and in vivo efficacy models (e.g., murine inflammation) for functional validation .

Q. How to optimize this compound’s solubility and bioavailability in formulation studies?

Employ nanoformulation (e.g., liposomes) or prodrug strategies. Assess solubility via shake-flask method and bioavailability through pharmacokinetic studies (Cmax, AUC) in rodent models. Stability testing under varied pH and temperatures ensures clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.